2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H7Cl2NO2. It is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 2,2-dichloroacetyl chloride with 3-amino-1,2-propanediol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(1,3-oxazolidin-3-yl)ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled temperature conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted oxazolidinones depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the oxazolidinone ring.
Reduction Reactions: Reduced forms such as 2,2-dichloro-1-(1,3-oxazolidin-3-yl)ethanol.
Scientific Research Applications
2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one
- 3-Benzhydryl-5-(chloromethyl)oxazolidin-2-one
- 3-Benzyl-5-(chloromethyl)oxazolidin-2-one
- 4,4-Dimethyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one hydrochloride
Uniqueness
2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
39086-41-4 |
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Molecular Formula |
C5H7Cl2NO2 |
Molecular Weight |
184.02 g/mol |
IUPAC Name |
2,2-dichloro-1-(1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H7Cl2NO2/c6-4(7)5(9)8-1-2-10-3-8/h4H,1-3H2 |
InChI Key |
RLJHUAABUCHYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1C(=O)C(Cl)Cl |
Origin of Product |
United States |
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